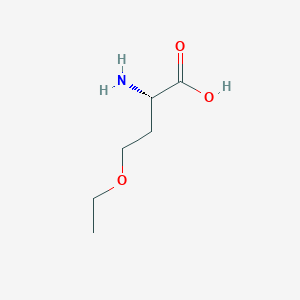

2-Amino-4-ethoxybutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-ethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSFMOVBARTLBW-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170414 | |

| Record name | 2-Amino-4-ethoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17804-70-5 | |

| Record name | 2-Amino-4-ethoxybutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017804705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-ethoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 4 Ethoxybutanoic Acid

Chemical Synthesis Approaches

Chemical synthesis provides a versatile platform for the production of 2-Amino-4-ethoxybutanoic acid, allowing for the preparation of racemic mixtures and stereochemically pure isomers.

Several classical and modern methods are applicable for the general synthesis of α-amino acids, which can be adapted for this compound.

Strecker Synthesis : This method involves the reaction of an aldehyde with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. wikipedia.orgmasterorganicchemistry.comjk-sci.com For this compound, the starting aldehyde would be 3-ethoxypropanal. The classical Strecker synthesis yields a racemic mixture of the amino acid. wikipedia.org The reaction proceeds through the formation of an imine from the aldehyde and ammonia, which is then attacked by a cyanide ion. organic-chemistry.orgmasterorganicchemistry.com Subsequent hydrolysis of the nitrile group yields the amino acid. masterorganicchemistry.com

Amidomalonate Synthesis : This approach is a variation of the malonic ester synthesis. libretexts.org It involves the alkylation of diethyl acetamidomalonate with a suitable alkyl halide, in this case, 1-bromo-2-ethoxyethane. The resulting product is then hydrolyzed and decarboxylated under acidic conditions to yield the target amino acid. libretexts.org

Reductive Amination of α-Keto Acids : The corresponding α-keto acid, 4-ethoxy-2-oxobutanoic acid, can be converted to this compound through reductive amination. libretexts.org This process involves the reaction of the keto acid with ammonia to form an imine, which is subsequently reduced to the amine.

Amination of α-Halo Acids : A direct method involves the amination of an α-halocarboxylic acid. libretexts.org The required precursor, 2-bromo-4-ethoxybutanoic acid, can be synthesized from 4-ethoxybutanoic acid via a Hell-Volhard-Zelinskii reaction. Subsequent reaction with ammonia would yield the desired amino acid. libretexts.org

Radical-Based Synthesis : Modern approaches include radical-based strategies that allow for the convergent synthesis of complex amino acids. These methods often involve the coupling of carboxylic acids with a chiral glyoxylate-derived fragment, offering a modular route to enantiomerically pure α-amino acids. scispace.com

Achieving stereoselectivity to produce specific enantiomers (L- or D-isomers) is critical for many applications. wiley.comnih.gov

Asymmetric Strecker Synthesis : The classical Strecker synthesis can be modified to produce enantiomerically enriched amino acids by using a chiral amine or a chiral catalyst. wikipedia.org

Asymmetric Hydrogenation : A common method for synthesizing non-proteinogenic amino acids is the asymmetric hydrogenation of α,β-dehydroamino acid precursors, catalyzed by chiral rhodium(I) complexes. nih.gov For this compound, the precursor would be (Z)-2-amino-4-ethoxybut-2-enoic acid.

Use of Chiral Auxiliaries : Chiral auxiliaries can be attached to a substrate to direct a chemical reaction stereoselectively. After the desired stereocenter is created, the auxiliary is removed.

Enzyme-Catalyzed Synthesis : Enzymes can be used to achieve high enantioselectivity. For instance, porcine liver esterase has been used in the enantioselective ester cleavage of a prochiral malonate derivative in the synthesis of silicon-containing α-amino acids. acs.orgacs.org

During multi-step syntheses, protecting groups are essential to mask reactive functional groups, such as the amino and carboxyl groups, to prevent unwanted side reactions. libretexts.org For amino acids, the most common protecting groups for the α-amino function are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). altabioscience.compeptide.com

Boc Protection : The tert-butyloxycarbonyl (Boc) group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgwikipedia.org The Boc group is stable to most bases and nucleophiles but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). wikipedia.orgchemistrysteps.com This acid lability makes it orthogonal to the base-labile Fmoc group. organic-chemistry.org

Fmoc Protection : The 9-fluorenylmethoxycarbonyl (Fmoc) group is typically introduced using Fmoc-Cl or Fmoc-OSu. wikipedia.orgtotal-synthesis.com A major advantage of the Fmoc group is its lability to mild bases, such as piperidine (B6355638), while being stable to acidic conditions. altabioscience.comwikipedia.org This orthogonality is fundamental in solid-phase peptide synthesis (SPPS). iris-biotech.de

Side-chain functional groups must also be protected. peptide.com In the case of this compound, the ethoxy group is generally stable under the conditions used for Boc and Fmoc protection and deprotection.

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition | Key Features |

|---|---|---|---|---|

| tert-butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) chemistrysteps.com | Stable to bases, suitable for solution-phase and some solid-phase synthesis. |

| 9-fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu wikipedia.orgtotal-synthesis.com | Mild base (e.g., 20% piperidine in DMF) wikipedia.org | Stable to acids, widely used in solid-phase peptide synthesis (SPPS). altabioscience.com |

The synthesis of derivatives of this compound can be achieved by reacting its amino or carboxyl groups. This requires appropriate protection of other reactive sites.

N-Acyl Derivatives : The amino group can be acylated to form amides. For example, N-acetyl-2-amino-4-ethoxybutanoic acid can be synthesized by reacting this compound with acetic anhydride. If the carboxyl group needs to remain free, it can be temporarily protected as an ester.

Ester Derivatives : The carboxyl group can be esterified, for instance, by reacting the amino acid with an alcohol (e.g., ethanol) under acidic conditions to form the corresponding ester (e.g., ethyl 2-amino-4-ethoxybutanoate). In this case, the amino group should be protected, for example, with a Boc group.

Amide Derivatives : The carboxyl group can be converted to an amide by coupling with an amine, typically using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU. Again, the α-amino group must be protected.

| Derivative Type | Example Structure Name | General Synthetic Approach |

|---|---|---|

| N-Acyl Derivative | N-Acetyl-2-amino-4-ethoxybutanoic acid | Acylation of the amino group with acetic anhydride. |

| Ester Derivative | Ethyl 2-amino-4-ethoxybutanoate | Esterification of the carboxyl group with ethanol (B145695) under acidic conditions. |

| Amide Derivative | 2-Amino-4-ethoxy-N-methylbutanamide | Coupling of the carboxyl group with methylamine (B109427) using a peptide coupling agent. |

Biocatalytic and Fermentative Production

Biocatalysis and fermentation offer environmentally friendly and highly selective alternatives to chemical synthesis for producing amino acids. While specific processes for this compound are not established, methods used for analogous compounds provide a blueprint.

The synthesis of ethionine (S-ethyl-L-homocysteine), a close structural analog of this compound, provides valuable insights into potential biocatalytic routes.

Microorganisms : Corynebacterium glutamicum and Escherichia coli are industrial workhorses for the fermentative production of various amino acids, including L-lysine, L-glutamate, and aromatic amino acids. dtu.dk These microorganisms have been extensively metabolically engineered to overproduce specific amino acids. mdpi.com Strains are often developed by creating auxotrophic mutants or selecting for resistance to amino acid analogs, which bypasses the cell's natural feedback regulation mechanisms. nih.gov

Enzyme Systems :

L-Methionine γ-lyase (MGL) : This pyridoxal (B1214274) 5'-phosphate dependent enzyme catalyzes the α,γ-elimination of L-methionine. It has been shown to catalyze a γ-replacement reaction to produce L-ethionine from ethanethiol (B150549) and derivatives of L-homocysteine. core.ac.ukkyoto-u.ac.jp This enzyme could potentially use 2-ethoxyethanol (B86334) or a related precursor to synthesize this compound.

O-acetyl-L-homoserine sulfhydrolase (OAHS) : An enzyme from Saccharomyces cerevisiae has been used for the synthesis of various L-methionine analogs from L-homocysteine and organic thiols. uni-freiburg.deresearchgate.net This demonstrates the potential for enzymatic synthesis of amino acid analogs with modified side chains.

Transaminases : These enzymes are widely used to synthesize non-canonical amino acids by transferring an amino group from a donor molecule to a keto-acid acceptor. nih.gov A suitable transaminase could convert 4-ethoxy-2-oxobutanoic acid into this compound.

Imine Reductases (IREDs) : Recombinant C. glutamicum expressing a mutant imine reductase from Pseudomonas putida has been used for the fermentative production of N-alkylated glycine (B1666218) derivatives. frontiersin.org This highlights the potential of using engineered reductase enzymes for the synthesis of novel amino acids.

| Organism/Enzyme | Relevance/Potential Application | Reference |

|---|---|---|

| Corynebacterium glutamicum | Workhorse for industrial amino acid fermentation. Can be engineered to produce amino acid analogs. | |

| Escherichia coli | Well-characterized host for metabolic engineering and production of various amino acids. | dtu.dk |

| L-Methionine γ-lyase | Catalyzes synthesis of L-ethionine, an analog, via a γ-replacement reaction. | core.ac.ukkyoto-u.ac.jp |

| O-acetyl-L-homoserine sulfhydrolase | Synthesizes L-methionine analogs from L-homocysteine and various thiols. | uni-freiburg.deresearchgate.net |

| Transaminases | Can convert α-keto acids to α-amino acids with high stereoselectivity. | nih.gov |

Potential Biosynthetic Pathways for this compound

The precise biosynthetic pathway for this compound has not been fully elucidated in scientific literature. However, its isolation from the fermentation broth of Streptomyces sp. X-11085 confirms its status as a natural product and strongly suggests the existence of a dedicated enzymatic machinery for its synthesis. nih.govgoogle.com Research indicates that this saturated amino acid serves as a direct precursor to the unsaturated antibiotic, L-2-amino-4-(2-aminoethoxy)-trans-3-butenoic acid, which is also produced by the same microorganism. nih.gov This relationship implies that the biosynthesis of this compound is a key intermediate step in the production of the bioactive unsaturated analog.

While direct experimental evidence for the biosynthetic gene cluster and the specific enzymes involved in the synthesis of this compound is not currently available, plausible pathways can be hypothesized based on known biosynthetic logic in Streptomyces and by drawing parallels with the biosynthesis of structurally related non-proteinogenic amino acids.

One such analogous pathway is the biosynthesis of L-2-amino-4-methoxy-trans-3-butenoic acid (AMB) in Pseudomonas aeruginosa. asm.orgfrontiersin.orgfrontiersin.org The gene cluster responsible for AMB production involves non-ribosomal peptide synthetases (NRPSs) and several tailoring enzymes, including oxygenases. frontiersin.orgfrontiersin.orgresearchgate.net This suggests that the core scaffold of this compound could be assembled on an NRPS template from primary metabolic precursors.

A hypothetical biosynthetic pathway for this compound could originate from common metabolic intermediates. The butanoic acid backbone likely derives from a four-carbon amino acid precursor, such as aspartate or homoserine, which are common starting points for the synthesis of various amino acids. samipubco.com The distinguishing ethoxy group (-O-CH₂CH₃) is a more unusual feature. Its formation would likely involve a series of enzymatic modifications.

A plausible sequence of events, based on known enzymatic reactions in secondary metabolism, could involve:

Activation of a Precursor: A four-carbon amino acid precursor, such as L-aspartate or L-homoserine, is likely activated by an adenylation (A) domain of a non-ribosomal peptide synthetase (NRPS) and tethered to a thiolation (T) domain (also known as a peptidyl carrier protein, or PCP).

Modification of the Side Chain: A series of tailoring enzymes would then modify the tethered intermediate. This could involve hydroxylation of the side chain by a P450 monooxygenase or a non-heme iron-dependent oxygenase.

Formation of the Ether Linkage: The hydroxyl group could then be ethylated. The ethyl group donor is likely S-adenosyl-L-methionine (SAM), which is a common donor for methyl groups, but enzymes capable of transferring larger alkyl groups are known. An alternative ethyl donor could be ethanolamine, which contains the requisite two-carbon unit. An O-methyltransferase-like enzyme with altered substrate specificity could catalyze this ethylation step.

Release of the Final Product: Finally, a thioesterase (TE) domain would cleave the mature this compound from the NRPS enzyme.

The table below outlines a hypothetical biosynthetic pathway for this compound, detailing the proposed precursors, key enzymatic steps, and the enzymes that could potentially catalyze these transformations.

| Step | Description | Potential Precursor(s) | Potential Enzyme(s) | Product |

| 1 | Activation of the butanoic acid backbone precursor | L-Aspartate or L-Homoserine, ATP | Non-Ribosomal Peptide Synthetase (NRPS) - Adenylation (A) domain | Aminoacyl-AMP |

| 2 | Tethering to the synthetase complex | Aminoacyl-AMP | NRPS - Thiolation (T) domain (Peptidyl Carrier Protein) | Thioester-linked intermediate |

| 3 | Side chain hydroxylation | Thioester-linked intermediate, O₂, NADPH | Cytochrome P450 monooxygenase or Fe(II)/α-ketoglutarate-dependent oxygenase | Hydroxylated intermediate |

| 4 | Formation of the ethoxy group | Hydroxylated intermediate, S-Adenosyl-L-methionine (SAM) or other ethyl donor | O-methyltransferase-like enzyme with ethyltransferase activity | Ethoxy-containing intermediate |

| 5 | Release of the final amino acid | Ethoxy-containing intermediate | NRPS - Thioesterase (TE) domain | L-2-Amino-4-ethoxybutanoic acid |

Further research, including the sequencing and annotation of the genome of Streptomyces sp. X-11085 and functional characterization of its biosynthetic gene clusters, is necessary to definitively elucidate the enzymatic pathway leading to this compound. nih.govnih.govjmicrobiol.or.krfrontiersin.org

Advanced Analytical Characterization in 2 Amino 4 Ethoxybutanoic Acid Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are critical for confirming the molecular structure of 2-Amino-4-ethoxybutanoic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy provide detailed information about its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound.

¹H-NMR spectroscopy provides information on the number of different types of protons and their neighboring environments.

¹³C-NMR spectroscopy reveals the number and types of carbon atoms in the molecule. sigmaaldrich.com

While specific spectral data for this compound is not extensively published, predicted chemical shifts can be estimated based on its structure.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification. researchgate.netresearchgate.net The molecular ion peak ([M]⁺) would correspond to its molecular weight of approximately 147.17 g/mol . nih.gov Common fragmentation patterns for amino acids involve the loss of the carboxyl group (-COOH) or parts of the side chain. libretexts.orgdocbrown.info

Infrared (IR) Spectroscopy helps in identifying the functional groups present in this compound. Characteristic absorption bands would be expected for the amino group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and the ether linkage (C-O stretching). latamjpharm.orgdocbrown.info

A summary of expected spectroscopic data for the structural elucidation of this compound is presented in Table 1.

| Technique | Expected Observations for this compound |

| ¹H-NMR | Signals corresponding to the ethoxy protons, methylene (B1212753) protons adjacent to the ether and amino groups, and the alpha-proton. |

| ¹³C-NMR | Resonances for the ethoxy carbons, methylene carbons, the alpha-carbon, and the carboxyl carbon. sigmaaldrich.com |

| Mass Spec. | Molecular ion peak (m/z) around 147. Characteristic fragments from loss of -COOH (m/z ~102) and side-chain cleavage. researchgate.netlibretexts.org |

| IR Spec. | Broad O-H stretch (acid), N-H stretch (amine), C=O stretch (acid), and C-O stretch (ether). latamjpharm.orgdocbrown.info |

Chromatographic Separations and Quantification Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, particularly from complex biological or synthetic mixtures.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for amino acid analysis due to its high resolution and sensitivity. who.int For a non-proteinogenic amino acid like this compound, reversed-phase HPLC is commonly employed. Due to its polar nature and lack of a strong chromophore, pre-column derivatization is often necessary to enhance its detection by UV-Vis or fluorescence detectors. chromatographyonline.com

Common derivatizing agents include o-phthaldialdehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC-Cl) for both primary and secondary amines. rsc.orgchem-soc.si The choice of column, typically a C8 or C18, and the mobile phase gradient are optimized to achieve separation from other amino acids and sample matrix components. nih.gov

A representative HPLC method for the analysis of derivatized this compound is outlined in Table 2.

| Parameter | Typical Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) rsc.org |

| Mobile Phase A | Aqueous buffer (e.g., sodium acetate) usp.org |

| Mobile Phase B | Acetonitrile (B52724) or Methanol usp.org |

| Derivatization | Pre-column with OPA/FMOC-Cl rsc.orgchem-soc.si |

| Detection | Fluorescence (Ex/Em specific to derivative) or UV (e.g., 262 nm for FMOC) rsc.org |

| Flow Rate | 1.0 - 2.0 mL/min |

| Temperature | Ambient or controlled (e.g., 40 °C) chem-soc.si |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity for the analysis of volatile and thermally stable compounds. Since amino acids are non-volatile, derivatization is a mandatory step to increase their volatility. sigmaaldrich.com Common derivatization strategies involve silylation, which converts the polar -NH₂ and -COOH groups into less polar silyl (B83357) derivatives. sigmaaldrich.comsigmaaldrich.com Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.comresearchgate.net

The resulting derivatives can be separated on a nonpolar capillary column and detected by a mass spectrometer, which provides both quantitative data and structural information from the fragmentation pattern. sigmaaldrich.com

Table 3 summarizes a typical GC-MS application for this compound analysis.

| Parameter | Typical Condition |

| Column | Nonpolar capillary (e.g., 5% phenyl-methylpolysiloxane) thermofisher.com |

| Derivatization | Silylation (e.g., with MTBSTFA) or Acylation sigmaaldrich.comsigmaaldrich.com |

| Injection Mode | Split/Splitless |

| Carrier Gas | Helium or Hydrogen |

| Detection | Mass Spectrometry (Electron Ionization - EI) |

| Key Ions (SIM) | Molecular ion and characteristic fragment ions of the derivative. |

Capillary Electrophoresis (CE) for Amino Acid Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample volume. It separates ions based on their electrophoretic mobility in an electric field. oiv.intsciex.com Amino acids can be analyzed with or without derivatization. nih.gov In direct detection methods, the inherent, albeit weak, UV absorbance of the peptide bond can be utilized. For enhanced sensitivity, derivatization with chromophoric or fluorophoric agents is employed. sciex.com

The separation is typically carried out in a fused-silica capillary with a background electrolyte (BGE) at a specific pH to control the charge of the analyte and the electroosmotic flow (EOF). horiba.com

Key parameters for a CE method for this compound are shown in Table 4.

| Parameter | Typical Condition |

| Capillary | Fused-silica (e.g., 50 µm i.d.) horiba.com |

| Background Electrolyte | Borate (B1201080) or phosphate (B84403) buffer at a controlled pH nih.govhoriba.com |

| Voltage | 15-30 kV |

| Detection | Direct UV or Indirect UV/Fluorescence (if derivatized) nih.gov |

| Injection | Hydrodynamic or Electrokinetic |

Thin-Layer Chromatography (TLC) in Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative screening of amino acids. iitg.ac.inamrita.edu The separation is based on the partitioning of the compound between a stationary phase (commonly silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or mixture of solvents). amrita.edu

For the visualization of colorless amino acids like this compound, a staining reagent such as ninhydrin (B49086) is typically sprayed on the plate, which reacts with the amino group to produce a colored spot (usually purple or yellow). iitg.ac.inamrita.edu The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used for identification by comparison with a standard. rsc.org

A typical TLC system for screening this compound is described in Table 5.

| Parameter | Typical Condition |

| Stationary Phase | Silica gel G coated plate scirp.org |

| Mobile Phase | Mixture of n-butanol, acetic acid, and water |

| Application | Spotting of the sample and standard solutions |

| Development | Ascending chromatography in a closed tank |

| Visualization | Spraying with ninhydrin solution and heating amrita.edu |

| Identification | Comparison of Rf values with a standard |

Advanced Sample Preparation and Derivatization Strategies

Effective sample preparation is crucial for accurate and reliable analysis of this compound. The primary goals are to isolate the analyte from the sample matrix, remove interferences, and convert it into a form suitable for the chosen analytical technique. researchgate.net

For analysis from biological fluids or protein hydrolysates, initial steps may include protein precipitation using agents like acetonitrile or acid hydrolysis to break peptide bonds. researchgate.net Solid-phase extraction (SPE) with ion-exchange resins can be employed for cleanup and concentration of the amino acid from the matrix. researchgate.net

Derivatization is a key strategy, especially for GC and HPLC analysis. sigmaaldrich.comchromatographyonline.com The choice of derivatizing reagent depends on the analytical method and the functional groups of the analyte.

For GC-MS: Silylation reagents (e.g., MTBSTFA, BSTFA) or chloroformates (e.g., propyl chloroformate) are used to increase volatility. sigmaaldrich.commdpi.comnih.gov

For HPLC: Reagents that introduce a fluorescent tag (e.g., OPA, dansyl chloride) or a UV-active chromophore (e.g., FMOC-Cl, PITC) are common. who.intchromatographyonline.commdpi.com

The reaction conditions, including solvent, temperature, and time, must be carefully optimized to ensure complete and reproducible derivatization. mdpi.com For instance, silylation with MTBSTFA often involves heating the sample with the reagent in a solvent like acetonitrile. sigmaaldrich.com Pre-column derivatization for HPLC with OPA is typically rapid and performed at room temperature in a borate buffer. chromatographyonline.com The stability of the resulting derivatives is also a critical consideration for accurate quantification. mdpi.com

Elucidating Biological Roles and Mechanisms of Action

Integration into Metabolic Pathways

While direct metabolic studies on 2-Amino-4-ethoxybutanoic acid are not extensively documented, its structural similarity to the essential amino acid methionine allows for informed analogies regarding its potential integration into core metabolic processes. The compound is also known as O-Ethyl-L-homoserine, highlighting its relationship to homoserine, an intermediate in the biosynthesis of methionine. nih.gov

As an amino acid analog, this compound is poised to intersect with central nitrogen metabolism. Like other amino acids, it could potentially undergo transamination reactions, donating its amino group to α-keto acids, thereby linking its metabolism with the broader amino acid pool and the urea (B33335) cycle. The degradation of its four-carbon backbone could theoretically provide intermediates for the tricarboxylic acid (TCA) cycle, a central hub of cellular energy production. nih.govmdpi.com This integration into the TCA cycle is a common fate for many amino acids and is crucial for energy homeostasis. nih.gov

The transsulfuration pathway is a critical metabolic route that interconverts methionine and cysteine, with homocysteine serving as a key intermediate. wikipedia.orgnih.gov This pathway is essential for synthesizing cysteine and for managing sulfur balance in the body. nih.gov this compound is a structural analog of methionine, where the methylthio group (-S-CH₃) of methionine is replaced by an ethoxy group (-O-CH₂CH₃). This structural similarity suggests that it could potentially interact with the enzymes of the transsulfuration pathway, such as cystathionine (B15957) β-synthase and cystathionine γ-lyase, possibly acting as a competitive inhibitor or an alternative substrate. wikipedia.org

Homocysteine is a pivotal branch-point metabolite, situated at the intersection of the transsulfuration and methionine remethylation pathways. nih.govresearchgate.net Given that this compound can be viewed as an ether analog of S-ethyl-homocysteine, its metabolism could be closely linked to that of homocysteine. Its presence might influence the metabolic fate of homocysteine, potentially affecting the balance between its remethylation to methionine and its commitment to cysteine synthesis via the transsulfuration pathway. researchgate.net Disruptions in homocysteine metabolism are linked to various pathological conditions, underscoring the importance of understanding how analogous compounds might influence these pathways. nih.gov

Mitochondria are the primary sites for the catabolism of many amino acids. nih.gov The degradation of amino acids within the mitochondria provides acetyl-CoA and other intermediates for the TCA cycle, linking amino acid metabolism directly to cellular respiration and energy production. nih.govembopress.org Should this compound undergo metabolic degradation, the process would likely occur within the mitochondrial matrix. Its carbon skeleton could be converted into metabolites that feed into the TCA cycle, similar to the catabolic pathways of structurally related amino acids like methionine. nih.gov

Enzyme Interaction and Inhibition Studies

Research has focused more on derivatives of the 2-amino-butanoic acid scaffold rather than this compound itself, particularly in the context of amino acid transporters.

The Alanine-Serine-Cysteine Transporter 2 (ASCT2), encoded by the gene SLC1A5, is a sodium-dependent transporter for neutral amino acids. frontiersin.org It plays a crucial role in cellular homeostasis by mediating the exchange of amino acids across the plasma membrane, with a notable preference for glutamine. frontiersin.orgsolvobiotech.com Due to the increased glutamine demand of many cancer cells for proliferation, ASCT2 has become a significant target for anticancer drug development. frontiersin.orgnih.gov

Studies have successfully developed potent inhibitors of ASCT2 by modifying the 2-amino-butanoic acid structure. Specifically, a series of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids have been synthesized and identified as novel and potent inhibitors of ASCT2-mediated glutamine transport in mammalian cells. nih.govnih.gov These compounds represent a significant improvement in potency over previously known inhibitors, demonstrating that the 2-amino-butanoic acid scaffold is a viable starting point for developing targeted therapies against ASCT2. nih.gov The research highlights how modifications to the side chain at the 4-position of the butanoic acid core can lead to high-affinity binding and inhibition of the transporter's function. nih.govresearchgate.net

| Compound Scaffold | Target Transporter | Key Finding | Cell Lines Used | Significance |

|---|---|---|---|---|

| 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids | ASCT2 (SLC1A5) | Novel, potent inhibitors of glutamine accumulation. nih.gov | C6 (rat), HEK293 (human) | Represents a 40-fold potency improvement over previous inhibitors, making it a promising scaffold for therapeutic development. nih.gov |

Investigations of Pyridoxal (B1214274) Phosphate (B84403) (PLP)-Dependent Enzymes

Pyridoxal 5'-phosphate (PLP) is the active form of vitamin B6 and serves as a versatile cofactor for a vast number of enzymes, particularly those involved in amino acid metabolism. nih.govnih.gov These enzymes catalyze a wide range of reactions including transamination, decarboxylation, and racemization by covalently binding the substrate and stabilizing reaction intermediates. nih.govbeilstein-institut.de

While extensive research exists on the general mechanisms of PLP-dependent enzymes, specific investigations detailing the direct interaction and modulation of these enzymes by this compound are not extensively documented in current literature. The structural similarity of this compound to natural amino acids suggests it could potentially interact with PLP-dependent enzymes, possibly acting as a substrate or an inhibitor, but dedicated studies are required to confirm and characterize such interactions.

Gamma-Glutamyl Transpeptidase (GGT1) Inhibition Mechanisms

Gamma-glutamyl transpeptidase (GGT1) is a cell-surface enzyme that plays a critical role in glutathione (B108866) metabolism and maintaining the balance of cysteine, an important antioxidant. nih.govnih.gov Overexpression of GGT1 is linked to various diseases, making it a significant therapeutic target. nih.govresearchgate.net

Research into GGT1 inhibitors has often focused on glutamate (B1630785) analogs. One of the most potent inhibitors studied is L-2-amino-4-boronobutanoic acid (l-ABBA), which binds to the enzyme's active site. nih.govosti.gov While this compound is structurally related to such compounds, specific studies detailing its mechanism of inhibition against GGT1 are limited. The inhibitory potential of related molecules suggests that this compound could theoretically interact with the glutamyl-binding site of GGT1, but empirical data from kinetic studies and structural analysis are needed to elucidate the precise mechanism.

Other Enzyme Targets and Binding Site Analysis

Beyond PLP-dependent enzymes and GGT1, the chemical structure of this compound makes it a candidate for interaction with other enzymes involved in amino acid metabolism. The analysis of enzyme active sites often involves docking studies to predict how a ligand, such as this compound, might bind. mdpi.com The potency of enzyme inhibitors can be influenced by small changes in their structure, such as the addition of different substituents. mdpi.com However, specific research identifying and analyzing the binding of this compound to other enzyme targets is not yet available in the scientific literature.

Roles in Cellular Signaling and Regulation

Amino acids are not only building blocks for proteins but also key signaling molecules that regulate major cellular processes, including growth and metabolic homeostasis.

Amino Acid Sensing Pathways (e.g., mTOR, GCN2)

Cells have evolved sophisticated systems to sense amino acid availability. Two central signaling pathways are the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) and the general control nonderepressible 2 (GCN2) kinase. nih.gov mTORC1 is activated when amino acids are plentiful, promoting anabolic processes like protein synthesis and cell growth. nih.govembopress.org Conversely, GCN2 is activated by amino acid deprivation, which leads to a reduction in global protein synthesis to conserve resources. nih.govnih.gov

The GCN2 pathway, in particular, acts as a general sensor for the depletion of any single amino acid. embopress.orgmdpi.com While the general mechanisms of these pathways are well-established, there is a lack of specific studies investigating how this compound, as a non-canonical amino acid, influences mTORC1 or GCN2 signaling. Its impact would depend on how it is recognized by the cellular machinery that detects amino acid levels, such as tRNA synthetases.

Contributions to Biomolecule Synthesis and Structure

As an amino acid, this compound has the potential to be incorporated into larger biomolecules, although as a non-proteinogenic amino acid, this would typically occur through specialized synthetic or biotechnological methods rather than standard protein translation. beilstein-institut.de The synthesis of analogs of this compound, such as 2-amino-4-(trifluoromethoxy)butanoic acid, has been explored, highlighting its utility as a building block for creating novel molecules with specific chemical properties. rsc.org Its incorporation could influence the structure and function of peptides or other biomolecules due to the unique properties of its ethoxy group. However, detailed research on its specific roles in the synthesis and final structure of biomolecules is not currently available.

Peptide and Protein Synthesis Applications

This compound, a non-canonical amino acid, serves as a valuable building block in the synthesis of novel peptides and proteins. Its incorporation into a peptide sequence is typically achieved through standard solid-phase peptide synthesis (SPPS) methodologies. peptide2.com The fundamental principle of SPPS involves assembling a peptide chain sequentially while one end of the sequence is attached to an insoluble polymeric support. peptide2.com

In this process, protected derivatives of this compound, such as Fmoc-O-ethyl-L-homoserine or Boc-O-ethyl-L-homoserine, are used. The synthesis cycle involves:

Attachment: The first protected amino acid is anchored to the solid support resin. peptide2.com

Deprotection: The N-α-amino protecting group (e.g., Fmoc or Boc) is removed, typically using a base like piperidine (B6355638) for Fmoc or an acid like trifluoroacetic acid (TFA) for Boc. peptide2.com

Coupling: The deprotected amino group is then coupled with the carboxyl group of the next incoming protected amino acid. This reaction is facilitated by activating agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), to promote the formation of the amide (peptide) bond. peptide2.com

Iteration: The deprotection and coupling steps are repeated until the desired peptide sequence is fully assembled.

Cleavage: Finally, the completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed, typically using a strong acid like TFA or hydrofluoric acid (HF). peptide2.com

The incorporation of this compound allows for the introduction of unique structural and functional properties into the resulting peptide, as the ethyl ether side chain differs from those of the 20 proteinogenic amino acids.

| Synthesis Strategy | Key Reagents | Description |

| Fmoc-based SPPS | Fmoc-protected amino acids, Piperidine, TFA | The N-terminal Fmoc group is removed with a mild base (piperidine), and the final peptide is cleaved from the resin with a strong acid (TFA). peptide2.com |

| Boc-based SPPS | Boc-protected amino acids, TFA, Hydrofluoric Acid (HF) | The N-terminal Boc group is removed with a mild acid (TFA), and the final peptide is cleaved from the resin with a very strong acid (HF). peptide2.com |

Incorporation into Biologically Active Peptides

The 2-aminobutanoic acid scaffold is a key structural motif in the development of novel, biologically active compounds. By modifying the side chain at the 4-position, researchers can design molecules with specific therapeutic properties. While direct examples of this compound in specific named bioactive peptides are not prevalent in the reviewed literature, the utility of its core structure is well-documented.

A notable example involves the development of inhibitors for the ASCT2 (SLC1A5) glutamine transporter, a target of interest in cancer metabolism. nih.gov Researchers synthesized a library of compounds based on the 2-amino-4-aminobutanoic acid structure. nih.gov This work led to the discovery of potent inhibitors of ASCT2-mediated glutamine uptake in both rat and human cell lines. nih.gov The lead compounds from this series represented a significant improvement in potency over previously known inhibitors. nih.gov This demonstrates that the 2-aminobutanoic acid backbone can be effectively utilized as a scaffold for creating potent and specific inhibitors of biological targets. nih.gov

| Derivative Scaffold | Biological Target | Cellular Effect |

| 2-Amino-4-bis(aryloxybenzyl)aminobutanoic acids | ASCT2 (SLC1A5) Transporter | Inhibition of glutamine accumulation in cancer cells. nih.gov |

Role as a Precursor for Modified Amino Acids

The 2-aminobutanoic acid framework is a versatile precursor for the synthesis of a wide range of "exotic" or non-natural amino acids. researchgate.net The functional group at the 4-position can be readily modified, making it a valuable starting point for creating novel amino acid structures for various applications in peptide science.

One established synthetic route involves using a protected form of 2-amino-4-bromobutanoic acid. researchgate.net The bromine atom serves as a good leaving group, allowing for nucleophilic substitution reactions with a wide variety of nucleophiles. This approach enables the synthesis of diverse amino acid derivatives, including:

Basic, acidic, or neutral amino acids. researchgate.net

Chimeric amino acids that incorporate coenzyme-like structures in their side chains. researchgate.net

Multifunctional amino acids designed for creating cross-linked peptides or dendrimers. researchgate.net

Furthermore, the parent compound of this compound, homoserine, can be used to synthesize novel reactive amino acids. For example, hydroxy-functionalized amino acids like homoserine have been converted into amino acid sulfinate salts. anu.edu.au These sulfinate salts are valuable precursors to amino acid radicals, which can be used in specialized peptide modification and synthesis techniques, including the formation of unique peptide structures like lanthipeptides. anu.edu.au This highlights the role of the homoserine backbone, and by extension its ether derivatives, as a foundational structure for advanced amino acid and peptide chemistry.

| Precursor Compound | Synthetic Strategy | Resulting Products |

| Protected 2-amino-4-bromobutanoic acid | Nucleophilic Substitution | Diverse "exotic" amino acids with various functional side chains. researchgate.net |

| Homoserine (parent of this compound) | Conversion to Sulfinate Salt | Reactive amino acid sulfinates for radical-based peptide modification. anu.edu.au |

Exploration of 2 Amino 4 Ethoxybutanoic Acid Derivatives and Analogues

Design Principles for Functional Analogues

The design of functional analogues of 2-Amino-4-ethoxybutanoic acid, also known as O-Ethyl-L-homoserine, is primarily guided by the intended biological target and the desired therapeutic effect. As a derivative of L-homoserine, its analogues have been of significant interest, particularly in the field of bacterial quorum sensing (QS). QS is a cell-to-cell communication mechanism in bacteria that relies on signaling molecules, such as N-acyl homoserine lactones (AHLs), to coordinate gene expression.

The core structure of this compound provides a scaffold that can be modified to either mimic or antagonize the natural AHLs. Key design principles for creating functional analogues include:

Modification of the Acyl Chain: The length and substitution of the acyl chain in AHLs are critical for their specificity and activity. For analogues of this compound, this would translate to modifications of the ethyl group. Introducing longer, bulkier, or more rigid groups can modulate the analogue's binding affinity and selectivity for different bacterial LuxR-type receptors.

Alteration of the Amino Acid Core: While the L-homoserine backbone is a common feature, modifications to the core amino acid structure can lead to potent analogues. This can include altering stereochemistry, introducing constraints, or replacing the ethoxy group with other functionalities to probe the binding pocket of the target protein.

Introduction of Heterocyclic Moieties: Replacing or appending heterocyclic structures to the core molecule is a common strategy to enhance biological activity and improve pharmacokinetic properties. For instance, incorporating benzothiazolyl or 4-chlorophenyl substituents has shown significant inhibitory activity in the las QS system of Pseudomonas aeruginosa. jst.go.jp

Synthetic Strategies for Derivative Libraries

The generation of derivative libraries of this compound and its parent compound, L-homoserine, is crucial for systematic structure-activity relationship studies. Several synthetic strategies can be employed to create a diverse range of analogues.

A primary route for synthesizing the parent compound, L-homoserine ethyl ester, involves the esterification of L-homoserine with ethanol (B145695) under acidic conditions, using catalysts like HCl or H₂SO₄. vulcanchem.com For creating derivative libraries, solid-phase peptide synthesis techniques can be adapted. This allows for the sequential addition of different acyl chains or other building blocks to the amino group of the homoserine core.

One robust method for creating N-acylated-L-homoserine lactone (AHL) derivatives, which are structurally related to this compound, involves the reaction of Meldrum's acid with an appropriate acid chloride to generate β-ketoesters. cam.ac.uk These intermediates can then be further modified and coupled with the homoserine lactone core. While this applies to the lactonized form, similar chemistries can be adapted for the open-chain ethoxy derivative.

The synthesis of analogues with modifications to the side chain can be achieved through various organic reactions. For example, the synthesis of 3-hydroxy derivatives can be accomplished by the reduction of the corresponding 3-oxo derivatives. nih.gov The table below outlines some synthetic approaches for generating diverse homoserine derivatives.

| Derivative Type | Synthetic Strategy | Key Reagents/Conditions | Reference |

| N-Acyl Derivatives | Acylation of the amino group | Acid chlorides, Schotten-Baumann conditions | cam.ac.uk |

| 3-Hydroxy Derivatives | Reduction of 3-oxo precursors | Sodium borohydride | nih.gov |

| Phenylurea Derivatives | Reaction with isocyanates | Phenyl isocyanate | nih.gov |

| Dithiocarbamate (B8719985) Derivatives | Reaction with carbon disulfide and subsequent alkylation | Carbon disulfide, alkyl halide | nih.gov |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are pivotal in understanding how the chemical structure of a molecule relates to its biological activity. For analogues of this compound, SAR studies have been particularly informative in the context of quorum sensing inhibition.

Research on novel L-homoserine lactone analogues has revealed several key SAR insights that can be extrapolated to the design of this compound derivatives jst.go.jpnih.gov:

Side Chain Substituents: The nature of the substituent on the side chain plays a critical role in the inhibitory activity. Analogues bearing benzothiazolyl and 4-chlorophenyl groups have demonstrated potent inhibition of the las QS system in Pseudomonas aeruginosa. jst.go.jp In contrast, analogues with 4,5-dihydro-thiazol or 1,3,4-thiadiazole (B1197879) substituents showed weaker activity. jst.go.jp

Presence of Phenylurea and Dithiocarbamate Groups: A series of analogues incorporating both phenylurea and dithiocarbamate functionalities exhibited remarkable QS inhibitory activity. nih.gov The electronic properties and the position of substituents on the terminal phenyl ring were found to be crucial for this activity.

The following table summarizes the QS inhibitory activity of selected L-homoserine lactone analogues, providing a basis for designing potent derivatives of this compound.

| Analogue Series | Key Structural Feature | Observed Activity | Reference |

| Series I & II | Benzothiazolyl and 4-chlorophenyl substituents | Significant inhibition of las QS system | jst.go.jp |

| Series III | Phenylurea and dithiocarbamate groups | Remarkable QS inhibitory activity | nih.gov |

| Series IV | Phenylurea group only | Weak QS inhibitory activity | nih.gov |

Bioisosteric Replacements and Their Biological Implications

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic profile, or reducing toxicity.

For this compound, several bioisosteric replacements can be envisioned to modulate its properties:

Replacement of the Ether Linkage: The ethoxy group's oxygen atom can be replaced with sulfur to form a thioether. This would increase lipophilicity and could alter the binding mode with the target protein. For example, 2-Amino-4-(ethylthio)butanoic acid is a known methionine derivative. medchemexpress.com

Fluorination: The replacement of hydrogen atoms on the ethyl group with fluorine is a common bioisosteric replacement. This can block metabolic pathways, increase binding affinity through favorable electrostatic interactions, and alter the compound's lipophilicity.

The biological implications of these replacements are profound. They can convert an agonist into an antagonist, improve selectivity for a particular receptor subtype, or enhance metabolic stability, thereby prolonging the compound's duration of action. The choice of a bioisosteric replacement is highly dependent on the specific biological target and the desired outcome of the molecular modification.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For a molecule like 2-Amino-4-ethoxybutanoic acid, Density Functional Theory (DFT) is a powerful and widely used method to determine its optimized geometry and electronic properties. mdpi.comsciforum.net DFT functionals, such as B3LYP, combined with basis sets like 6-31G(d,p), are commonly used to calculate the ground-state geometries of amino acids. mdpi.comresearchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited-state properties of molecules. This method would be crucial for predicting the ultraviolet-visible (UV-Vis) absorption spectra of this compound by calculating the energies of electronic transitions between molecular orbitals.

Table 1: Illustrative Data from DFT Calculations for a Molecule like this compound

| Parameter | Method/Basis Set | Hypothetical Value |

|---|---|---|

| Ground State Energy | DFT/B3LYP/6-31G(d,p) | -X Hartrees |

| Dipole Moment | DFT/B3LYP/6-31G(d,p) | Y Debye |

Note: The values in this table are hypothetical examples to illustrate the output of quantum chemical calculations, as specific published data for this compound is not available.

Molecular Docking and Dynamics Simulations for Enzyme Interactions

To explore the potential biological role of this compound, molecular docking and molecular dynamics (MD) simulations are invaluable tools. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into its binding affinity and mode of interaction. mdpi.com For instance, docking could be used to investigate how this compound might fit into the active site of an enzyme that processes similar amino acids.

Following docking, Molecular Dynamics (MD) simulations can be employed to study the stability and dynamics of the ligand-protein complex over time. nih.govnih.gov An MD simulation tracks the motions of atoms in the system, providing a detailed view of how the ligand interacts with key residues in the enzyme's binding pocket, the stability of hydrogen bonds, and any conformational changes that occur upon binding. mdpi.com These simulations are crucial for understanding the molecular basis of enzyme inhibition or substrate recognition. mdpi.com

Conformational Analysis and Stereochemical Prediction

The flexibility of the ethoxybutyl side chain of this compound means the molecule can exist in multiple conformations. Conformational analysis is a computational method used to identify the most stable three-dimensional arrangements (conformers) of a molecule. By systematically rotating the rotatable bonds and calculating the potential energy at each step, a potential energy surface can be generated. The low-energy points on this surface correspond to the most stable conformers. This analysis helps in understanding how the molecule's shape influences its physical properties and biological activity.

For chiral molecules like (2S)-2-amino-4-ethoxybutanoic acid, computational methods can also aid in predicting stereochemical outcomes of reactions or interactions. The distinct spatial arrangement of atoms in different stereoisomers can lead to significantly different biological activities, and computational models can help elucidate the energetic reasons for these differences.

Electronic Structure and Reactivity Analyses (e.g., HOMO-LUMO, Electrostatic Potential)

The electronic structure of a molecule is key to understanding its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a central concept, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. pnas.orgmdpi.com

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It helps to identify electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, typically blue), which are prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the carboxyl oxygen atoms and a positive potential near the amino group's hydrogen atoms.

Table 2: Illustrative Reactivity Descriptors Derived from HOMO-LUMO Energies

| Parameter | Formula | Hypothetical Value |

|---|---|---|

| HOMO Energy | EHOMO | -9.5 eV |

| LUMO Energy | ELUMO | 0.5 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 10.0 eV |

| Ionization Potential (I) | -EHOMO | 9.5 eV |

| Electron Affinity (A) | -ELUMO | -0.5 eV |

Note: The values in this table are hypothetical examples derived from theoretical calculations to illustrate reactivity parameters. Specific published data for this compound is not available.

Emerging Research Applications and Future Directions

Potential in Agrochemistry and Plant Physiology (e.g., Abscission Agents)

The structural similarity of 2-Amino-4-ethoxybutanoic acid to methionine and other amino acids involved in plant metabolic pathways, such as the biosynthesis of ethylene (B1197577), suggests a potential for applications in agrochemistry. Ethylene is a key plant hormone that regulates numerous physiological processes, including fruit ripening and leaf abscission. Compounds that can modulate ethylene biosynthesis or signaling pathways are of significant interest as plant growth regulators.

Future research could explore whether this compound can act as an antagonist or a precursor in these pathways. For instance, it could potentially interfere with the enzymes involved in the conversion of S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC), a critical step in ethylene production. If it acts as an inhibitor, it might be investigated as an agent to delay fruit ripening or prevent premature leaf drop, thereby extending the shelf life of agricultural products. Conversely, if it enhances ethylene production, it could be studied for its potential to synchronize fruit ripening or as a defoliant. However, no studies have specifically demonstrated its use as an abscission agent to date.

Applications in Proteomics and Protein Engineering

Non-canonical amino acids (ncAAs) are increasingly utilized as powerful tools in proteomics and protein engineering. researchgate.net These amino acids, which are not one of the 20 standard protein-building blocks, can be incorporated into proteins to introduce novel chemical functionalities, such as bioorthogonal handles for labeling and imaging, or to enhance protein stability and function. researchgate.netnih.gov

Given its unique ethoxy group, this compound could be explored as a non-canonical amino acid for incorporation into proteins. Researchers would first need to engineer an aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's machinery and can specifically recognize and incorporate this amino acid in response to a unique codon. If successful, the ethoxy group could serve as a subtle probe of the local protein environment or potentially be modified for specific applications. Its structural difference from canonical amino acids might also confer novel conformational properties to engineered proteins.

Development of Research Probes and Chemical Tools

The unique chemical structure of this compound makes it a candidate for development into specialized research probes and chemical tools. By modifying its structure to include reporter groups such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers, scientists could create molecules to investigate various biological processes.

For example, a fluorescently labeled derivative of this compound could be synthesized to visualize its uptake and localization within cells, providing insights into amino acid transport mechanisms. If it is found to be a substrate for a particular enzyme, tagged versions could be used to identify and isolate that enzyme from complex biological mixtures. The development of such chemical tools would be a critical step in elucidating the currently unknown biological roles of this compound.

Unexplored Biological Activities and Potential Therapeutic Applications (non-clinical)

As a non-proteinogenic amino acid, this compound has the potential to exhibit novel biological activities. wikipedia.org Many non-canonical amino acids produced by microorganisms possess antimicrobial, antiviral, or other therapeutic properties. mdpi-res.com These compounds often act as antimetabolites, interfering with essential metabolic pathways in target organisms.

Initial research in this area would involve screening this compound for a wide range of biological activities, such as its ability to inhibit the growth of various bacterial or fungal strains. Its structural similarity to other amino acids suggests it might act as a competitive inhibitor of enzymes involved in amino acid metabolism or protein synthesis. Any identified activity would warrant further investigation into its mechanism of action and potential as a lead compound for the development of new therapeutic agents in non-clinical studies.

Advancements in Biosynthetic Pathway Engineering

The production of non-canonical amino acids in commercially viable quantities often relies on metabolic engineering and synthetic biology approaches. lbl.gov While the natural biosynthetic pathway for this compound is not well-defined, it is likely derived from common amino acid precursors such as aspartate or homoserine.

Future research could focus on elucidating the enzymatic steps involved in its biosynthesis and then engineering microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, for its overproduction. This would involve identifying and overexpressing the necessary biosynthetic genes, while simultaneously knocking out or downregulating competing metabolic pathways to divert metabolic flux towards the desired product. researchgate.netnih.govnih.gov The development of an efficient microbial production platform would be essential for making this compound readily available for further research and potential applications.

Integration with Systems Biology and Metabolomics Research

Systems biology and metabolomics offer powerful approaches to understand the complex interactions of molecules within a biological system. By treating cells or organisms with this compound and analyzing the resulting changes in the transcriptome, proteome, and metabolome, researchers could gain insights into its mechanism of action and biological targets.

Metabolomics studies, in particular, could identify the metabolic pathways that are perturbed by the presence of this compound. metabolomicsworkbench.org For instance, an accumulation of upstream metabolites and a depletion of downstream metabolites could pinpoint the specific enzyme or transporter that is inhibited by this compound. This information would be invaluable for understanding its biological function and for guiding its development for various applications.

Q & A

Q. What are the established synthetic routes for 2-Amino-4-ethoxybutanoic acid, and what are their respective yields and purity considerations?

Methodological Answer:

- Route 1: Carbodiimide-Mediated Coupling

React 4-ethoxybutanoic acid with a protected amino group (e.g., Fmoc or Boc) using EDC/NHS in anhydrous DCM. Deprotect with TFA (for Boc) or piperidine (for Fmoc). Typical yields range from 60–75%, with purity >95% confirmed by HPLC . - Route 2: Reductive Amination

Condense 4-ethoxybutanal with ammonium acetate in the presence of NaBH₃CN. Purify via recrystallization (ethanol/water). Yield: ~50–65%; purity depends on solvent gradient optimization . - Critical Considerations : Monitor reaction progress via TLC (silica gel, ninhydrin staining). Use inert atmosphere (N₂/Ar) to prevent oxidation of the ethoxy group .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

Q. What are the solubility properties of this compound in common laboratory solvents, and how do they influence experimental design?

Methodological Answer:

-

High Solubility : Polar aprotic solvents (DMF, DMSO) due to hydrogen bonding with the amino and ethoxy groups.

-

Moderate Solubility : Ethanol (0.1–0.5 M at 25°C); use sonication for dissolution .

-

Low Solubility : Non-polar solvents (hexane, ether). Pre-saturate solvents with N₂ to avoid degradation .

-

Table 1 : Solubility Data (Empirical)

Solvent Solubility (mg/mL) DMSO >50 Ethanol 20–30 Water <5 (pH-dependent)

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

Methodological Answer:

- Step 1 : Cross-validate experimental conditions (pH, temperature, solvent systems) using standardized protocols .

- Step 2 : Perform dose-response assays (IC₅₀/EC₅₀) with positive controls (e.g., 4-phenylbutanoic acid derivatives) .

- Step 3 : Use meta-analysis to identify confounding variables (e.g., enantiomeric purity, see FAQ 6) .

Q. What computational chemistry approaches are recommended to predict the reactivity and interaction mechanisms of this compound in enzymatic studies?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry (B3LYP/6-31G*) to study tautomerization or zwitterion stability .

- Molecular Docking (AutoDock Vina) : Simulate binding to enzymes (e.g., aminotransferases) using PDB structures. Focus on hydrogen bonding with the ethoxy group .

- MD Simulations (GROMACS) : Analyze conformational flexibility in aqueous vs. lipid bilayer environments .

Q. What strategies should be employed to optimize the enantiomeric purity of this compound during synthesis, and how is this critical for pharmacological research?

Methodological Answer:

- Chiral Resolution : Use (+)- or (-)-di-p-toluoyl-D-tartaric acid for diastereomeric salt formation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

- Asymmetric Catalysis : Employ Ru-BINAP catalysts for hydrogenation of α,β-unsaturated precursors. Target ee >98% for in vivo studies .

- Impact : Even 5% impurity in the (S)-enantiomer can alter binding affinity to GABA receptors, skewing pharmacological data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.